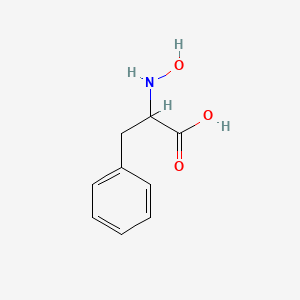
2-(Hydroxyamino)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyamino)-3-phenylpropanoic acid, also known as L-3,4-dihydroxyphenylalanine hydroxylase (L-DOPA) or levodopa, is an amino acid that is commonly used in the treatment of Parkinson's disease. L-DOPA is a precursor to dopamine, a neurotransmitter that is essential for the proper functioning of the brain. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Mecanismo De Acción
L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is a neurotransmitter that is essential for the proper functioning of the brain. Dopamine is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons in the brain leads to a decrease in dopamine levels, which results in the symptoms of Parkinson's disease. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
L-DOPA has several biochemical and physiological effects. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is involved in the regulation of movement, mood, and motivation. L-DOPA also increases the levels of other neurotransmitters, such as norepinephrine and epinephrine, which can have beneficial effects on mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-DOPA has several advantages and limitations for lab experiments. One advantage is that L-DOPA is readily available and relatively inexpensive. L-DOPA is also easy to administer and has a well-established safety profile. One limitation is that L-DOPA can have variable effects on different individuals, which can make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of L-DOPA. One direction is the development of new and improved formulations of L-DOPA that can improve its effectiveness and reduce its side effects. Another direction is the study of L-DOPA in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Finally, there is a need for further research into the mechanisms of action of L-DOPA, which can help to identify new targets for the treatment of neurological disorders.
Métodos De Síntesis
L-DOPA can be synthesized from the amino acid phenylalanine. The first step in the synthesis of L-DOPA is the hydroxylation of phenylalanine to form L-tyrosine. L-tyrosine is then decarboxylated to form dopamine. Finally, dopamine is hydroxylated to form L-DOPA.
Aplicaciones Científicas De Investigación
L-DOPA has been extensively studied for its use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. L-DOPA has also been studied for its potential use in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(hydroxyamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)
![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)

![5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride](/img/structure/B2637154.png)
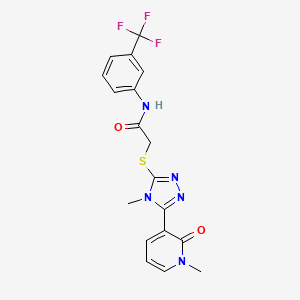
![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)
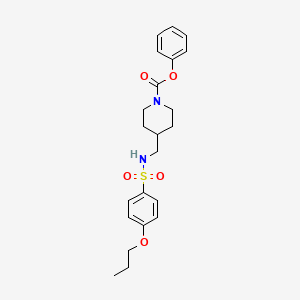
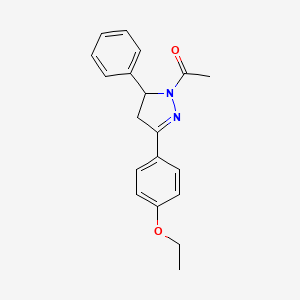
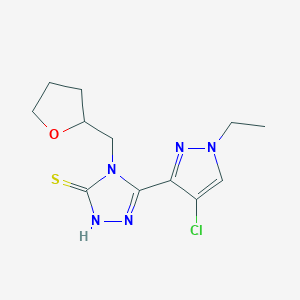
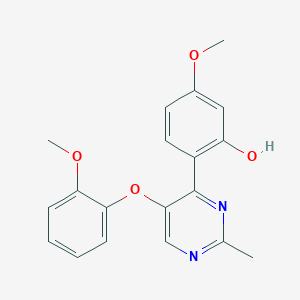
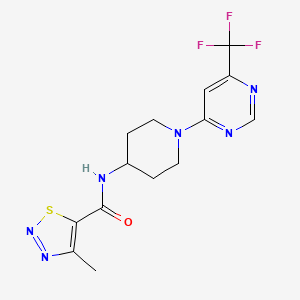

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)